molecular formula C13H12BrNO B14425726 N-(2-Bromoethyl)naphthalene-2-carboxamide CAS No. 82408-26-2

N-(2-Bromoethyl)naphthalene-2-carboxamide

Katalognummer: B14425726
CAS-Nummer: 82408-26-2
Molekulargewicht: 278.14 g/mol
InChI-Schlüssel: VCYHLRALQHNLMN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-Bromoethyl)naphthalene-2-carboxamide is an organic compound that features a naphthalene ring substituted with a bromoethyl group and a carboxamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromoethyl)naphthalene-2-carboxamide typically involves the bromination of naphthalene followed by the introduction of the carboxamide group. One common method involves the reaction of 2-naphthylamine with 2-bromoethanol in the presence of a suitable catalyst to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and subsequent amide formation under controlled conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-Bromoethyl)naphthalene-2-carboxamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form different derivatives.

    Reduction Reactions: Reduction can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are often used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted naphthalene derivatives.

    Oxidation Reactions: Products include naphthoquinones and other oxidized derivatives.

    Reduction Reactions: Products include amine derivatives of naphthalene.

Wissenschaftliche Forschungsanwendungen

N-(2-Bromoethyl)naphthalene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(2-Bromoethyl)naphthalene-2-carboxamide involves its interaction with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The naphthalene ring can also participate in π-π interactions with aromatic residues in proteins, influencing their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Bromomethyl)naphthalene: Similar structure but lacks the carboxamide group.

    N-(2-Bromoethyl)naphthalene-1-carboxamide: Similar but with the carboxamide group at a different position on the naphthalene ring.

Uniqueness

N-(2-Bromoethyl)naphthalene-2-carboxamide is unique due to the specific positioning of the bromoethyl and carboxamide groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

Eigenschaften

CAS-Nummer

82408-26-2

Molekularformel

C13H12BrNO

Molekulargewicht

278.14 g/mol

IUPAC-Name

N-(2-bromoethyl)naphthalene-2-carboxamide

InChI

InChI=1S/C13H12BrNO/c14-7-8-15-13(16)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2,(H,15,16)

InChI-Schlüssel

VCYHLRALQHNLMN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NCCBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.